molecular formula C12H9ClN2O3 B11854601 4-Acetamido-6-chloroquinoline-3-carboxylic acid

4-Acetamido-6-chloroquinoline-3-carboxylic acid

Cat. No.: B11854601
M. Wt: 264.66 g/mol
InChI Key: LCDVIKPHRFFOMU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido-6-chloroquinoline-3-carboxylic acid typically involves the functionalization of the quinoline ring. One common method includes the Friedländer synthesis, which involves the condensation of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing reactive α-methylene functionality . This method is efficient and widely used in the preparation of quinoline derivatives.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, such as Suzuki–Miyaura coupling, is also prevalent in industrial settings due to their efficiency and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Acetamido-6-chloroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while substitution reactions may produce various halogenated quinoline compounds .

Scientific Research Applications

4-Acetamido-6-chloroquinoline-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Acetamido-6-chloroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in bacterial cells, leading to its antibacterial effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    Quinoline-3-carboxylic acid: Shares the quinoline core structure but lacks the acetamido and chloro substituents.

    6-Chloroquinoline-3-carboxylic acid: Similar structure but without the acetamido group.

    4-Acetamidoquinoline-3-carboxylic acid: Similar structure but without the chloro substituent.

Uniqueness: 4-Acetamido-6-chloroquinoline-3-carboxylic acid is unique due to the presence of both acetamido and chloro substituents on the quinoline ring. These functional groups contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H9ClN2O3

Molecular Weight

264.66 g/mol

IUPAC Name

4-acetamido-6-chloroquinoline-3-carboxylic acid

InChI

InChI=1S/C12H9ClN2O3/c1-6(16)15-11-8-4-7(13)2-3-10(8)14-5-9(11)12(17)18/h2-5H,1H3,(H,17,18)(H,14,15,16)

InChI Key

LCDVIKPHRFFOMU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=C(C=CC2=NC=C1C(=O)O)Cl

Origin of Product

United States

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